molecular formula C17H15ClN2O3 B11309722 1-[2-(4-chlorophenoxy)ethyl]-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole

1-[2-(4-chlorophenoxy)ethyl]-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole

Cat. No.: B11309722
M. Wt: 330.8 g/mol
InChI Key: AYAORMQFHFRCLL-UHFFFAOYSA-N
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Description

1-[2-(4-Chlorophenoxy)ethyl]-6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,3]benzimidazole is an organic compound with a complex structure that includes a chlorophenoxy group, an ethyl chain, and a benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Chlorophenoxy)ethyl]-6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,3]benzimidazole typically involves multiple steps. One common route includes the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with a suitable benzimidazole derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate or sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Chlorophenoxy)ethyl]-6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,3]benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[2-(4-Chlorophenoxy)ethyl]-6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,3]benzimidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 1-[2-(4-Chlorophenoxy)ethyl]-6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,3]benzimidazole involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2’-Chloro-4’-(4-chlorophenoxy)acetophenone: Shares the chlorophenoxy group but differs in the core structure.

    1-{4-[2-(4-Chlorophenoxy)ethyl]-1-piperazinyl}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile: Contains a similar benzimidazole core but with additional functional groups.

Uniqueness

1-[2-(4-Chlorophenoxy)ethyl]-6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,3]benzimidazole is unique due to its specific combination of functional groups and structural features, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C17H15ClN2O3

Molecular Weight

330.8 g/mol

IUPAC Name

3-[2-(4-chlorophenoxy)ethyl]-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole

InChI

InChI=1S/C17H15ClN2O3/c18-12-1-3-13(4-2-12)21-6-5-20-11-19-14-9-16-17(10-15(14)20)23-8-7-22-16/h1-4,9-11H,5-8H2

InChI Key

AYAORMQFHFRCLL-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)N(C=N3)CCOC4=CC=C(C=C4)Cl

Origin of Product

United States

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